molecular formula C10H19NO2S B2994827 4-(cyclopentylmethyl)-1lambda6-thiomorpholine-1,1-dione CAS No. 477864-23-6

4-(cyclopentylmethyl)-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B2994827
CAS No.: 477864-23-6
M. Wt: 217.33
InChI Key: HRAPZHPUUXWUTA-UHFFFAOYSA-N
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Description

4-(cyclopentylmethyl)-1lambda6-thiomorpholine-1,1-dione is an organic compound that features a thiomorpholine ring substituted with a cyclopentylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopentylmethyl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of cyclopentylmethylamine with thiomorpholine-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran and a base like sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopentylmethyl)-1lambda6-thiomorpholine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.

    Substitution: The cyclopentylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(cyclopentylmethyl)-1lambda6-thiomorpholine-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: A simpler analog without the cyclopentylmethyl group.

    Cyclopentylmethylamine: Lacks the thiomorpholine ring but shares the cyclopentylmethyl group.

    Sulfoxides and Sulfones: Oxidized derivatives of thiomorpholine compounds.

Uniqueness

4-(cyclopentylmethyl)-1lambda6-thiomorpholine-1,1-dione is unique due to the presence of both the cyclopentylmethyl group and the thiomorpholine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(cyclopentylmethyl)-1,4-thiazinane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c12-14(13)7-5-11(6-8-14)9-10-3-1-2-4-10/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAPZHPUUXWUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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